![molecular formula C44H38 B3044261 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- CAS No. 135804-06-7](/img/structure/B3044261.png)
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-
Overview
Description
“1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]-” is a chemical compound with the molecular formula C44H38O4 . It has a molecular weight of 630.8 g/mol . The IUPAC name for this compound is 1-[2,2-bis(4-methoxyphenyl)ethenyl]-4-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, asymmetric hydrogen-bond acceptors of 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives were synthesized through the classical Witting-Horner and Sonogashira cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI string: InChI=1S/C44H38O4/c1-45-39-21-13-35(14-22-39)43(36-15-23-40(46-2)24-16-36)29-31-5-9-33(10-6-31)34-11-7-32(8-12-34)30-44(37-17-25-41(47-3)26-18-37)38-19-27-42(48-4)28-20-38/h5-30H,1-4H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]-” are not available, similar compounds have been synthesized using classical Witting-Horner and Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 630.8 g/mol, an XLogP3-AA of 11.7, and a topological polar surface area of 36.9 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and eleven rotatable bonds .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Devices
- Application : BTPE serves as an essential component in designing OLEDs and electroluminescence devices. Its bluish-green emission makes it an attractive choice for display technologies and lighting systems .
Helical Silica Nanotubes and Nanoribbons
- Application : BTESB acts as an indicator to determine the chirality of helical silica nanotubes. Additionally, it serves as a precursor for preparing helical 4,4’-biphenylene-silica nanotubes and nanoribbons, especially when combined with 3-aminopropyltrimethoxysilane .
Functional Organic Molecules
- Application : Researchers utilize 1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl] as a building block for liquid crystal materials, optoelectronic materials, and organic field-effect transistors (OFETs). Its conjugated framework contributes to enhanced charge transport and light-emitting properties .
Photonic and Optical Materials
- Application : Scientists explore its use in photonic and optical materials, including waveguides, sensors, and nonlinear optical devices. Its luminescent properties make it valuable for light manipulation and signal processing .
Functional Coatings and Thin Films
- Application : Researchers incorporate it into functional coatings and thin films for applications such as antireflection coatings, protective layers, and optoelectronic interfaces. Its stability and optical properties enhance the performance of these coatings .
Materials for Organic Photovoltaics (OPVs)
- Application : 1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methylphenyl)ethenyl] can be explored as a donor or acceptor material in organic photovoltaic devices. Its tunable energy levels and charge transport properties contribute to enhancing OPV efficiency .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that its targets could be related to light-emitting or light-absorbing molecules.
Mode of Action
It’s known that similar compounds interact with their targets through electronic transitions, which can result in the emission or absorption of light . This property is often utilized in the design of optoelectronic devices.
Biochemical Pathways
The compound doesn’t seem to be involved in any traditional biochemical pathways, as it’s primarily used in materials science rather than biochemistry . The synthesis of such compounds can involve organic reactions like the sonogashira coupling .
Pharmacokinetics
As a material used in the fabrication of optoelectronic devices, the compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its properties such as solubility, stability, and reactivity are more relevant .
Result of Action
The result of the compound’s action is typically the generation of light or the modulation of electrical signals . This is why it’s used in the fabrication of optoelectronic devices.
properties
IUPAC Name |
1-[2,2-bis(4-methylphenyl)ethenyl]-4-[4-[2,2-bis(4-methylphenyl)ethenyl]phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38/c1-31-5-17-39(18-6-31)43(40-19-7-32(2)8-20-40)29-35-13-25-37(26-14-35)38-27-15-36(16-28-38)30-44(41-21-9-33(3)10-22-41)42-23-11-34(4)12-24-42/h5-30H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJTZJDRBBJYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573207 | |
Record name | 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- | |
CAS RN |
135804-06-7 | |
Record name | 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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